(E)-2-Acetamido-N-benzyl-3-phenylacrylamide
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Overview
Description
(E)-2-Acetamido-N-benzyl-3-phenylacrylamide is an organic compound characterized by its unique structure, which includes an acetamido group, a benzyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Acetamido-N-benzyl-3-phenylacrylamide typically involves the reaction of benzylamine with (E)-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Acetamido-N-benzyl-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-Acetamido-N-benzyl-3-phenylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-Acetamido-N-benzyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the benzyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-Benzylacetamide: Similar structure but lacks the phenylacrylamide moiety.
N-Phenylacetamide: Similar structure but lacks the benzyl group.
N-Benzyl-3-phenylpropionamide: Similar structure but lacks the acetamido group.
Uniqueness: (E)-2-Acetamido-N-benzyl-3-phenylacrylamide is unique due to the presence of both the acetamido and phenylacrylamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-2-acetamido-N-benzyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H18N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,19,22)(H,20,21)/b17-12+ |
InChI Key |
REDSVXIORYUKNJ-SFQUDFHCSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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